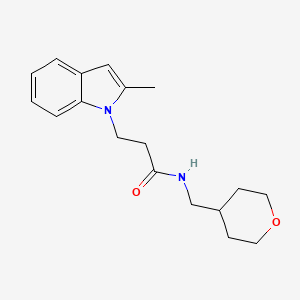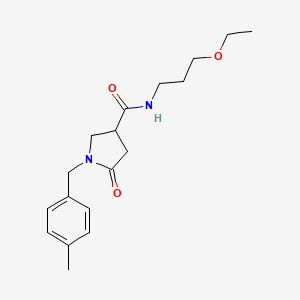
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It has been studied extensively for its potential applications in pharmaceuticals, especially in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and neurological disorders. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of the NF-kappaB pathway, which is involved in the regulation of inflammation. Additionally, it has been found to modulate the activity of various neurotransmitters, which are involved in the regulation of neurological disorders.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory by modulating the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the activity of various enzymes and proteins, and its ability to modulate the activity of various neurotransmitters. However, its limitations include its potential toxicity, its limited solubility in water, and its potential side effects.
Orientations Futures
There are several future directions for the research and development of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide. These include the development of more efficient and cost-effective synthesis methods, the identification of more specific targets for its therapeutic applications, and the evaluation of its potential side effects and toxicity. Additionally, the development of novel formulations and delivery systems could improve its solubility and bioavailability, and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide involves several steps. The starting material is 5-chloro-2-methoxybenzaldehyde, which is reacted with ethylamine to form 5-chloro-2-methoxybenzylamine. This amine is then reacted with (S)-2-amino-3-phenylpropanoic acid to form the desired amide.
Applications De Recherche Scientifique
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[(5-chloro-2-methoxyphenyl)methyl]-N-ethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(13-15-12-16(20)9-10-18(15)24-2)19(23)17(21)11-14-7-5-4-6-8-14/h4-10,12,17H,3,11,13,21H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYXGVIUQSALX-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)


